molecular formula C18H27ClN2O2 B4571901 2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide

Cat. No.: B4571901
M. Wt: 338.9 g/mol
InChI Key: POTKKSCMRBOQNN-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be achieved by reacting the phenoxy intermediate with a suitable piperidine derivative under controlled conditions.

    Amidation: The final step involves the amidation reaction, where the piperidine intermediate is reacted with a propanoyl chloride derivative to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide: Similar structure but lacks the methyl group on the phenoxy ring.

    2-(4-chloro-3-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Similar structure but has a methyl group on the piperidine ring instead of a propyl group.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide is unique due to the specific combination of its functional groups and the presence of both a chlorinated phenoxy group and a propyl-substituted piperidine ring

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-4-9-21-10-7-15(8-11-21)20-18(22)14(3)23-16-5-6-17(19)13(2)12-16/h5-6,12,14-15H,4,7-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTKKSCMRBOQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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